molecular formula C15H10BrF3N2O B1372166 (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1216488-91-3

(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

货号: B1372166
CAS 编号: 1216488-91-3
分子量: 371.15 g/mol
InChI 键: IJHXPBCONOETJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol ( 1216488-91-3) is a high-value chemical building block with a molecular weight of 371.15 g/mol and the molecular formula C15H10BrF3N2O . This multifunctional compound features an imidazo[1,2-a]pyridine core scaffold, which is recognized as a privileged structure in medicinal chemistry due to its prevalence in pharmacologically active molecules . The strategic substitution at the 2-position with a 4-bromophenyl group provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries. The 6-position trifluoromethyl group (-CF3) significantly enhances the molecule's properties by increasing lipophilicity, metabolic stability, and membrane permeability, which are crucial parameters in drug discovery . The additional hydroxymethyl functional group at the 3-position offers a distinct synthetic vector for further derivatization, making this compound an exceptionally versatile intermediate for constructing more complex molecules. The imidazo[1,2-a]pyridine scaffold is of significant interest in neuroscience research, particularly for its interactions with central nervous system targets. Structural analogs of this compound have demonstrated potent activity as GABA-A receptor modulators, suggesting potential applications in developing novel therapeutic agents for neurological disorders . Recent research has also highlighted the importance of imidazo[1,2-a]pyridine derivatives in Alzheimer's disease research, where they function as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors represent a important pathway for treating Alzheimer's dementia by preventing the hydrolysis of acetylcholine and thereby improving cholinergic neurotransmission. The presence of both bromine and trifluoromethyl substituents on the aromatic systems creates distinctive electronic properties that can enhance binding affinity to biological targets through dipole interactions and improved hydrophobic contacts . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling procedures and storage recommendations.

属性

IUPAC Name

[2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-7,22H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHXPBCONOETJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Derivatives

  • Starting from 2-aminopyridine derivatives, the 4-bromophenyl group is introduced via nucleophilic substitution or cross-coupling reactions.
  • A common approach involves reacting aminopyridine with 4-bromobenzaldehyde derivatives under conditions promoting cyclization to form the imidazo[1,2-a]pyridine ring.
  • For example, a one-pot synthesis involves heating aminopyridine with benzyl bromide and dimethylformamide dimethyl acetal (DMF DMA) in toluene at 110 °C, followed by base treatment to form the imidazo[1,2-a]pyridine core with the bromophenyl substituent.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 6-position is often introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated starting materials.
  • Phenazine catalysts bearing trifluoromethyl groups have been synthesized and used in photoredox catalysis to facilitate the formation of trifluoromethyl-substituted imidazo[1,2-a]pyridine derivatives.

Functionalization at the 3-Position: Methanol Group Introduction

  • The 3-position methanol group is typically introduced via the reduction of a corresponding aldehyde or ketone intermediate or through nucleophilic addition reactions.
  • One efficient method involves the use of pyridinylmethanol intermediates prepared by Grignard addition of phenylmagnesium bromide to pyridine-2-carboxaldehyde, followed by cyclization catalyzed by bismuth(III) trifluoromethanesulfonate and para-toluenesulfonic acid (p-TsOH·H2O) under heating.
  • This Ritter-type reaction converts benzylic alcohols into the desired imidazo[1,2-a]pyridine methanol derivatives with good to excellent yields.

Photoredox Catalysis and Microfluidic Reactor Approaches

  • A modern approach employs photoredox catalysis using phenazine-based catalysts under visible light irradiation to promote the formation of the imidazo[1,2-a]pyridine core with trifluoromethyl and bromophenyl substituents.
  • Reactions are carried out in acetonitrile with triethylamine as a base, passing through quartz tubing microfluidic reactors under blue LED light (420–430 nm) for short residence times (~20 minutes), yielding the product efficiently (up to 91% yield).
  • This method offers advantages in terms of reaction speed, selectivity, and scalability.

Reaction Conditions Summary and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Formation of imidazo core Aminopyridine, benzyl bromide, DMF DMA 110 °C, toluene, 1 hr ~58 One-pot synthesis with base addition
Trifluoromethylation Phenazine catalyst (PC-B), photoredox MeCN, Et3N, blue LED light, rt 67-91 Photoredox catalysis, microfluidic reactor
Methanol group introduction Pyridinylmethanol, Bi(OTf)3, p-TsOH·H2O 150 °C, sealed tube, overnight 76 Ritter-type reaction in MeCN, high substrate scope

Detailed Research Findings

  • The photoredox method using phenazine catalysts provides a green and efficient route with mild conditions and short reaction times, minimizing by-products and improving purity.
  • The Ritter-type reaction catalyzed by bismuth(III) triflate is notable for its broad substrate tolerance and high yields, making it suitable for complex analog synthesis.
  • One-pot methods combining cyclization and substitution steps reduce purification steps and improve overall synthetic efficiency.
  • Use of microfluidic reactors enhances reaction control, heat transfer, and scalability, which is advantageous for industrial applications.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazo[1,2-a]pyridine core to form dihydroimidazo[1,2-a]pyridines.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridines.

    Substitution: Introduction of various functional groups onto the bromophenyl ring.

科学研究应用

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of various cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar imidazo compounds effectively targeted cancer cell pathways, leading to apoptosis in malignant cells. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.

CNS Disorders

The compound is also being explored for its effects on the central nervous system (CNS). It has been suggested that it may act as a modulator of GABA receptors, which are critical in the treatment of anxiety and depression.

  • Case Study : In preclinical trials, compounds structurally related to (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol showed promise in enhancing GABAergic transmission without the sedative effects commonly associated with benzodiazepines. This suggests potential for developing anxiolytic medications with improved safety profiles.

Antimicrobial Properties

Emerging studies have indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against various pathogens.

  • Data Table: Antimicrobial Efficacy
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Synthesis and Derivatives

The synthesis of (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol involves several steps including the formation of the imidazo[1,2-a]pyridine core followed by bromination and trifluoromethylation.

Synthesis Overview

  • Formation of Imidazo[1,2-a]pyridine : Utilizing cyclization reactions involving appropriate precursors.
  • Bromination : Electrophilic aromatic substitution to introduce the bromophenyl group.
  • Trifluoromethylation : Application of trifluoromethylating agents to achieve the desired substitution.

作用机制

The mechanism by which (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromophenyl group can form strong interactions with aromatic residues in proteins, enhancing its binding affinity.

相似化合物的比较

Structural Modifications and Key Differences

The compound is compared to four analogs (Table 1), highlighting substituent variations and their implications:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions 2, 3, 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound: (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol 2: BrPh; 3: CH₂OH; 6: CF₃ C₁₅H₁₀BrF₃N₂O 377.16 Potential antimicrobial activity (inferred)
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol 2: ClPh; 3: CH₂OH; 6: CH₃ C₁₅H₁₃ClN₂O 272.73 Higher solubility (methyl vs. CF₃)
(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate 2: BrPh; 3: CH₂NH₂; 6: CH₃ (+ oxalate) C₁₆H₁₅BrN₃O₄ 417.22 Amine group for salt formation; intermediate in drug synthesis
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2: FPh; 3: CH₂NH₂; 6: CF₃ C₁₅H₁₁F₄N₃ 333.27 Enhanced bioavailability (FPh vs. BrPh)
Key Observations :

Fluorophenyl (FPh): Offers a balance between electronegativity and size, improving metabolic stability .

Position 6 Substituents :

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the aromatic system, resisting oxidative metabolism compared to methyl (CH₃) .

Position 3 Functional Groups: Methanol (CH₂OH): Provides hydrogen-bonding capability, improving target interaction but increasing polarity. Methanamine (CH₂NH₂): Facilitates salt formation (e.g., oxalate in ) and enhances solubility in acidic environments.

Pharmacological and ADME Properties (Inferred)

  • Metabolic Stability : CF₃ and halogenated aryl groups resist cytochrome P450 oxidation, prolonging half-life .

生物活性

The compound (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by a bromophenyl group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The molecular formula is C14H10BrF3N2C_{14}H_{10}BrF_3N_2.

1. Anticancer Properties

Studies have shown that imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, derivatives of this compound have been investigated for their ability to inhibit various cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited the activity of c-Met protein kinase, which is implicated in cancer progression. The IC50 values reported were as low as 0.005μM0.005\,\mu M, indicating potent activity against non-small cell lung cancer cells .

2. GABA Receptor Modulation

The compound may also interact with GABA_A receptors, which are critical in modulating neuronal excitability. Compounds in this class have been shown to act as positive allosteric modulators of GABA_A receptors, enhancing the action of GABA . This mechanism suggests potential applications in treating anxiety and seizure disorders.

3. Inhibition of Type III Secretion Systems

Research indicates that related compounds inhibit type III secretion systems (T3SS) in pathogenic bacteria. This inhibition can reduce the virulence of bacterial strains by preventing the secretion of effector proteins necessary for infection .

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 10μM10\,\mu M. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

Concentration (μM\mu M)Viability (%)
0100
585
1060
2030

Case Study 2: GABA_A Modulation

In another investigation, the compound was tested for its effects on GABA_A receptor modulation using a homogenous time-resolved fluorescence (HTRF) assay. The results showed that at concentrations above 100nM100\,nM, there was a significant enhancement in GABA-induced currents.

Concentration (nMnM)Current Enhancement (%)
00
5020
10050
20080

常见问题

Q. Data Contradiction Analysis :

  • reports 52–61% yields for trifluoromethyl-containing analogs, while cites 65% for methyl-substituted derivatives. This discrepancy highlights the need for substituent-specific optimization .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • A singlet for the hydroxymethyl (-CH₂OH) proton at δ 4.3–4.7 ppm.
    • Aromatic protons from the bromophenyl group (δ 7.2–8.1 ppm) and imidazo[1,2-a]pyridine core (δ 8.5–9.0 ppm) .
  • HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ at m/z 386.02 for C₁₅H₁₁BrF₃N₂O) .

Advanced: How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?

Answer:
Contradictions often arise from:

Variability in assay conditions : For example, IC₅₀ values for antimicrobial activity may differ due to bacterial strain specificity or solvent effects (DMSO vs. aqueous buffers) .

Structural analogs : Subtle changes (e.g., -CF₃ vs. -CH₃) alter lipophilicity and target binding. Computational modeling (e.g., molecular docking) can rationalize these differences by comparing binding poses with targets like kinases or microbial enzymes .

Q. Methodological Recommendation :

  • Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Basic: What are the documented biological activities of this compound?

Answer:
While direct data for this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Kinase inhibition : IC₅₀ < 100 nM for JAK2 and ALK kinases due to interactions with ATP-binding pockets .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Prodrug synthesis : Esterification of the hydroxymethyl group (e.g., acetyl or phosphate esters) enhances aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。